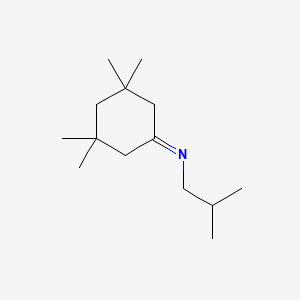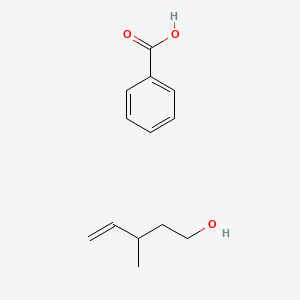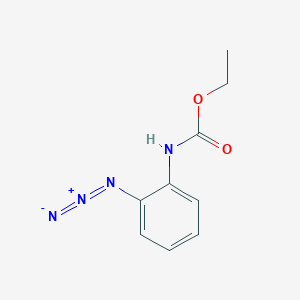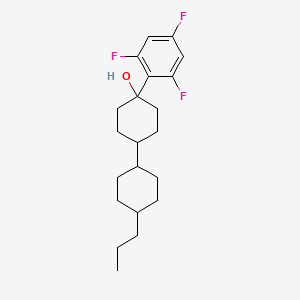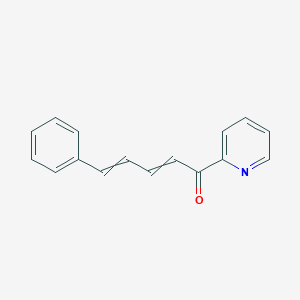![molecular formula C9H8F4OS B14355344 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol CAS No. 90314-95-7](/img/structure/B14355344.png)
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is a chemical compound characterized by the presence of a phenol group and a tetrafluoropropyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol typically involves the reaction of 2,2,3,3-tetrafluoropropyl thiol with a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the sulfanyl group, to form thiol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds and participate in π-π interactions, while the tetrafluoropropyl sulfanyl group can engage in hydrophobic interactions and influence the compound’s overall reactivity. These interactions contribute to the compound’s effects in various applications, including its biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]-1,4,5,6-tetrahydropyrimidine
- [(2,2,3,3-Tetrafluoropropyl)sulfanyl]methanimidamide
- Succinic acid, 2,2,3,3-tetrafluoropropyl tetrahydrofurfuryl ester
Uniqueness
2-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol is unique due to its specific combination of a phenol group and a tetrafluoropropyl sulfanyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, contributing to its versatility in scientific research and industrial applications.
Properties
CAS No. |
90314-95-7 |
|---|---|
Molecular Formula |
C9H8F4OS |
Molecular Weight |
240.22 g/mol |
IUPAC Name |
2-(2,2,3,3-tetrafluoropropylsulfanyl)phenol |
InChI |
InChI=1S/C9H8F4OS/c10-8(11)9(12,13)5-15-7-4-2-1-3-6(7)14/h1-4,8,14H,5H2 |
InChI Key |
LQRLRQWWWGXWAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)O)SCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




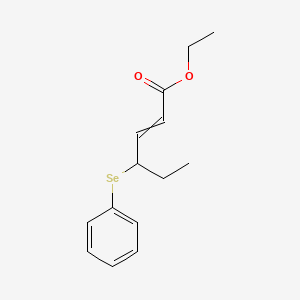
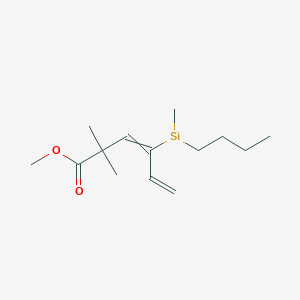
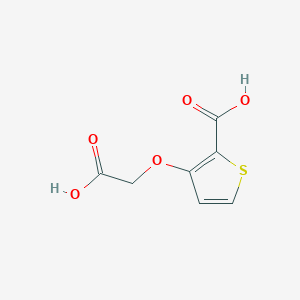
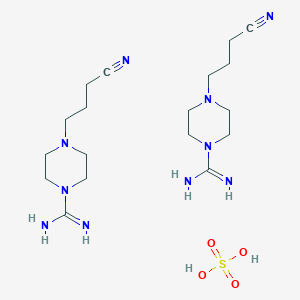

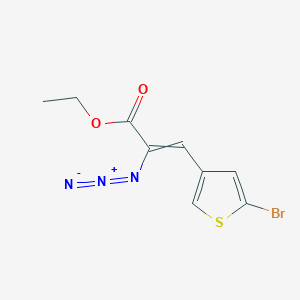
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
